4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile

Vue d'ensemble

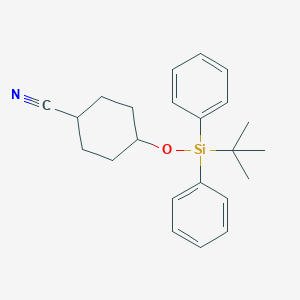

Description

4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is an organic compound with the molecular formula C23H29NOSi It is a derivative of cyclohexane, featuring a nitrile group and a tert-butyldiphenylsilyloxy substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile typically involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group of cyclohexanol is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction forms the tert-butyldiphenylsilyloxy derivative.

Formation of Nitrile Group: The protected cyclohexanol derivative is then subjected to a dehydration reaction using reagents like thionyl chloride or phosphorus pentachloride to form the corresponding nitrile.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitrile group in this compound undergoes selective reduction under controlled conditions.

Mechanistic Insight :

Reduction proceeds via nucleophilic attack of hydride on the nitrile carbon, forming an imine intermediate that is further reduced to the amine .

Nucleophilic Substitution

The α-hydrogen adjacent to the nitrile group participates in deprotonation-alkylation sequences.

Key Notes :

- Deprotonation at the α-position generates a resonance-stabilized carbanion, enabling alkylation .

- Steric effects from TBDPS limit reactivity at hindered positions.

Deprotection of Silyl Ether

The TBDPS group is cleaved under mild fluoride conditions.

Mechanism :

Fluoride ions attack the silicon atom, breaking the Si–O bond and releasing the alcohol .

Oxidation Reactions

Nitrile oxidation is less common due to stability but feasible under strong conditions.

Challenges :

Oxidation often competes with side reactions (e.g., silyl ether cleavage), necessitating careful stoichiometry .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile may exhibit anticancer properties. For instance, compounds that incorporate this moiety have been investigated for their ability to modulate specific pathways involved in cancer cell proliferation and apoptosis. One study highlighted its role as a modulator of the SHIP1 pathway, which is crucial in hematopoietic cells' signaling processes .

1.2 Drug Development

This compound has been utilized as a building block in the synthesis of novel pharmaceutical agents. Its silyl ether functionality provides a strategic advantage in drug design, allowing for enhanced solubility and bioavailability of therapeutic compounds. The versatility of the silyl group enables modifications that can lead to improved pharmacokinetic profiles .

Organic Synthesis

2.1 Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It can be employed in various coupling reactions, including cross-coupling methods that are essential for constructing complex organic molecules. The stability conferred by the tert-butyldiphenylsilyl group allows for selective reactions under mild conditions .

2.2 Green Chemistry Applications

The compound's application in green chemistry is notable, particularly in processes that minimize waste and reduce environmental impact. Its use in biocatalytic reactions exemplifies how traditional synthetic pathways can be adapted to more sustainable practices, aligning with modern chemical engineering principles aimed at reducing ecological footprints .

Material Science

3.1 Polymer Chemistry

In the realm of material science, this compound has potential applications in the development of novel polymers and composites. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability due to its rigid structure and functional groups that promote cross-linking .

3.2 Coatings and Adhesives

The unique chemical properties of this compound make it suitable for use in coatings and adhesives, where it can improve adhesion strength and resistance to environmental degradation. Research has shown that silyl-based compounds can form durable bonds with various substrates, making them ideal for industrial applications .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldiphenylsilyloxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The nitrile group can participate in hydrogen bonding and other interactions, affecting the overall activity of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Tert-butyldimethylsilyloxy)cyclohexanecarbonitrile

- 4-(Tert-butyldiphenylsilyloxy)cyclohexanone

- 4-(Tert-butyldiphenylsilyloxy)cyclohexanol

Uniqueness

4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is unique due to the presence of the diphenylsilyloxy group, which provides distinct steric and electronic properties compared to other silyloxy derivatives. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.

Activité Biologique

4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a tert-butyldiphenylsilyloxy group and a carbonitrile functional group. Its chemical formula is with a molecular weight of approximately 281.4 g/mol. The presence of the silyloxy group enhances the lipophilicity of the molecule, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and affecting receptor signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by demonstrated that the compound showed inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value indicating effective concentration levels.

Antiviral Properties

The compound has also been explored for its antiviral potential. It was found to exhibit activity against influenza viruses by interfering with viral replication processes. This is particularly relevant given the increasing prevalence of drug-resistant strains of influenza, where traditional antiviral treatments have become less effective.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of bacterial pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | >100 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Case Study 2: Antiviral Activity

A recent study focused on the antiviral activity of the compound against influenza A virus strains, including those resistant to conventional treatments. The results suggested that the compound inhibited viral replication by disrupting the M2 ion channel function. This mechanism was confirmed through electrophysiological studies which demonstrated reduced ion channel activity in treated cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilicity. Studies suggest rapid absorption following oral administration, with peak plasma concentrations achieved within 1-2 hours. The compound undergoes hepatic metabolism, primarily via phase I metabolic pathways involving oxidation and conjugation.

Propriétés

IUPAC Name |

4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-13,19-20H,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXMLJQZLHERED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597251 | |

| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141336-97-2 | |

| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.